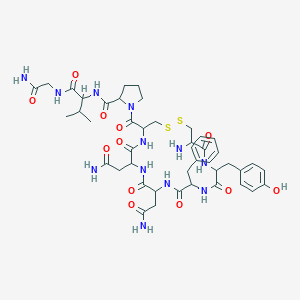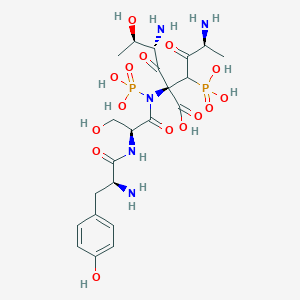
2-Hexanone, 3-hydroxy-3-propyl-, O-(phenylmethyl)oxime
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Hexanone, 3-hydroxy-3-propyl-, O-(phenylmethyl)oxime is a chemical compound that belongs to the class of oxime derivatives. It is commonly known as 3-PPOH and is widely used in scientific research due to its unique properties.
Mécanisme D'action
The mechanism of action of 3-PPOH involves its ability to scavenge free radicals and inhibit the production of reactive oxygen species (ROS) and pro-inflammatory cytokines. It also enhances the activity of antioxidant enzymes such as superoxide dismutase (SOD) and catalase, thereby reducing oxidative stress and inflammation in the body.
Biochemical and Physiological Effects
3-PPOH has been shown to have various biochemical and physiological effects, including reducing lipid peroxidation, increasing the levels of glutathione, and improving mitochondrial function. It also protects against neuronal damage and improves cognitive function in animal models of neurodegenerative diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of using 3-PPOH in lab experiments is its ability to cross the blood-brain barrier, making it a potential therapeutic agent for central nervous system disorders. However, its low solubility in water and limited stability under certain conditions can pose challenges in its use in lab experiments.
Orientations Futures
The potential therapeutic applications of 3-PPOH are still being explored, and there are several future directions for research in this area. Some of these include investigating its efficacy in treating other neurodegenerative diseases such as Huntington's disease and amyotrophic lateral sclerosis, exploring its potential as an anti-cancer agent, and developing novel formulations to improve its solubility and stability.
Conclusion
In conclusion, 2-Hexanone, 3-hydroxy-3-propyl-, O-(phenylmethyl)oxime is a promising compound with potential therapeutic applications in various diseases. Its antioxidant, anti-inflammatory, and neuroprotective properties make it a valuable tool for scientific research. However, further research is needed to fully understand its mechanism of action and explore its potential as a therapeutic agent.
Méthodes De Synthèse
The synthesis of 3-PPOH involves the reaction of 3-hydroxy-3-propyl-2-hexanone with phenylmethyl hydroxylamine in the presence of a catalyst. This reaction results in the formation of 3-PPOH as a white crystalline solid with a melting point of 120-122°C.
Applications De Recherche Scientifique
3-PPOH has been extensively studied for its potential therapeutic applications. It has been found to possess antioxidant, anti-inflammatory, and neuroprotective properties, making it a promising candidate for the treatment of various diseases such as Alzheimer's disease, Parkinson's disease, and multiple sclerosis.
Propriétés
Numéro CAS |
154874-69-8 |
|---|---|
Nom du produit |
2-Hexanone, 3-hydroxy-3-propyl-, O-(phenylmethyl)oxime |
Formule moléculaire |
C17H23ClN4O4 |
Poids moléculaire |
263.37 g/mol |
Nom IUPAC |
4-[(Z)-C-methyl-N-phenylmethoxycarbonimidoyl]heptan-4-ol |
InChI |
InChI=1S/C16H25NO2/c1-4-11-16(18,12-5-2)14(3)17-19-13-15-9-7-6-8-10-15/h6-10,18H,4-5,11-13H2,1-3H3/b17-14- |
Clé InChI |
RAWMBDWHWUIOPU-VKAVYKQESA-N |
SMILES isomérique |
CCCC(CCC)(/C(=N\OCC1=CC=CC=C1)/C)O |
SMILES |
CCCC(CCC)(C(=NOCC1=CC=CC=C1)C)O |
SMILES canonique |
CCCC(CCC)(C(=NOCC1=CC=CC=C1)C)O |
Synonymes |
2-Hexanone, 3-hydroxy-3-propyl-, O-(phenylmethyl)oxime |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.












![N-(2-methoxy-5-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)-5-[3-(trifluoromethyl)phenyl]-2-furamide](/img/structure/B234409.png)


![N-[3-fluoro-4-(1-piperidinyl)phenyl]acetamide](/img/structure/B234431.png)
